
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with an ethyl group at the second position, a hydroxymethyl group at the third position, and two carbonyl groups at the first and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione typically involves the functionalization of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation of naphthoquinone with ethyl groups, followed by hydroxymethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens and Lewis acids.
Major Products
Oxidation: Formation of 2-Ethyl-3-(carboxymethyl)naphthalene-1,4-dione.
Reduction: Formation of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-diol.
Substitution: Various substituted naphthoquinone derivatives depending on the substituent used.
Scientific Research Applications
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(hydroxymethyl)naphthalene-1,4-dione
- 2-Ethyl-3-(methoxymethyl)naphthalene-1,4-dione
- 2-Ethyl-3-(hydroxymethyl)anthraquinone
Uniqueness
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
143887-45-0 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6,14H,2,7H2,1H3 |
InChI Key |
GWVGZQOCFVACEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


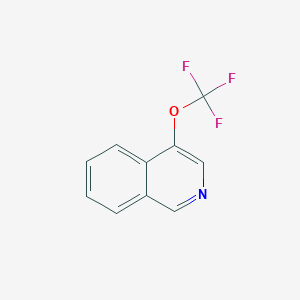
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)

![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)

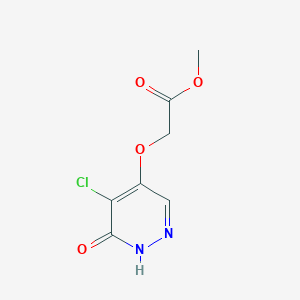
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
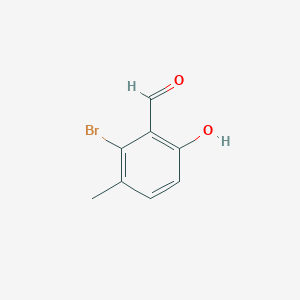
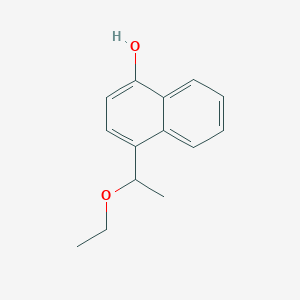
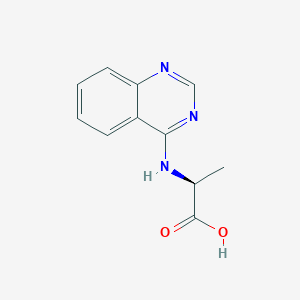


![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
